molecular formula C17H15FN4O3S B2798651 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 899748-52-8

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2798651
CAS RN: 899748-52-8
M. Wt: 374.39
InChI Key: WGWFZYAIWDZZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which includes the compound , has been discussed in various studies . DMF–DMA is a good methylating agent, which leads to the transformation of certain compounds .


Molecular Structure Analysis

The molecular formula of the compound is C18H17FN4O3S. The molecular weight is 388.42.


Chemical Reactions Analysis

The compound is part of the pyridopyrimidine derivatives. The transformation of these compounds involves alkylation with amide acetals .

Scientific Research Applications

Radiolabeling for PET Imaging

One of the primary applications involves the development of selective radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). The compound DPA-714, which shares a structural similarity with the specified chemical, has been designed with a fluorine atom, facilitating its labeling with fluorine-18. This radiolabeling allows in vivo imaging to study neuroinflammatory processes, showcasing the potential of such compounds in medical diagnostics (Dollé et al., 2008).

Quantum Chemical Insight and Molecular Docking

Another study provided quantum chemical insights into the molecular structure and natural bond orbital analysis of a novel antiviral active molecule closely related to the specified chemical. This study utilized density functional theory for equilibrium geometry and vibrational assignments, highlighting the compound's antiviral potency against SARS-CoV-2 protein through molecular docking studies. This suggests a potential application in developing treatments for viral infections (Mary et al., 2020).

Crystal Structure Analysis

Research into the crystal structures of related compounds provides insight into their molecular conformations and intermolecular interactions. Such studies are essential in drug design, helping to understand how structural variations affect biological activity and interaction with biological targets (Subasri et al., 2017).

Antimicrobial Activity

Compounds with a pyrimidine-triazole backbone, synthesized from related chemical structures, have been studied for their antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c1-21-15-14(16(24)22(2)17(21)25)12(7-8-19-15)26-9-13(23)20-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFZYAIWDZZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.